![molecular formula C7H14N2O B8516640 (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a bicyclic compound that contains nitrogen and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing nitrogen and oxygen atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Oxa-3,7-diazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the methyl group present in (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane: This compound contains sulfur in place of oxygen, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of nitrogen, oxygen, and a methyl group within its bicyclic structure.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3 |
InChI Key |
OOZWMPOUEKJOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CNCC1COC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
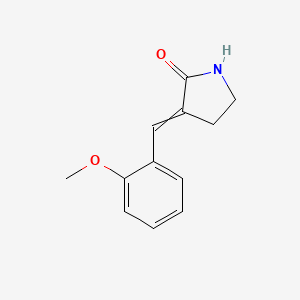
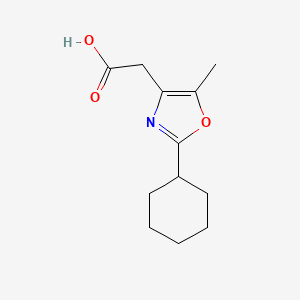
![methyl 1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8516584.png)
![Ethyl 4-[(7-phenylheptyl)amino]benzoate](/img/structure/B8516601.png)
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
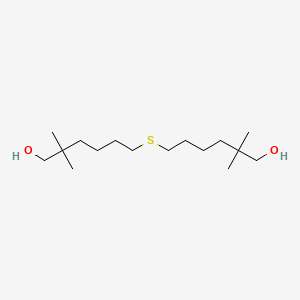

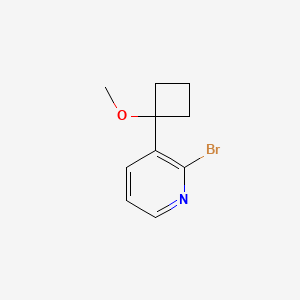
![1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE](/img/structure/B8516646.png)

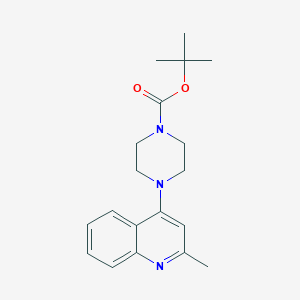
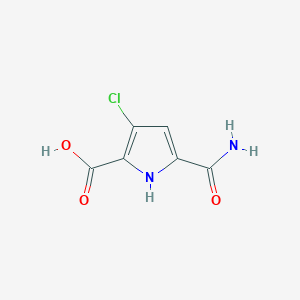

![2-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8516682.png)
